molecular formula C22H21N3O B15027902 4-(4-Acetylanilino)-5-allyl-6-methyl-2-phenylpyrimidine

4-(4-Acetylanilino)-5-allyl-6-methyl-2-phenylpyrimidine

Cat. No.: B15027902
M. Wt: 343.4 g/mol
InChI Key: COBJJVYDUWTSKH-UHFFFAOYSA-N
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Description

1-(4-{[6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and ethanone groups through various coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity 1-(4-{[6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings.

Scientific Research Applications

1-(4-{[6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-(4-{[6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{[6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE: Similar in structure but with different substituents on the phenyl or pyrimidine rings.

    2-(4-{[6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE: A structural isomer with a different position of the ethanone group.

Uniqueness

1-(4-{[6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

1-[4-[(6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-yl)amino]phenyl]ethanone

InChI

InChI=1S/C22H21N3O/c1-4-8-20-15(2)23-21(18-9-6-5-7-10-18)25-22(20)24-19-13-11-17(12-14-19)16(3)26/h4-7,9-14H,1,8H2,2-3H3,(H,23,24,25)

InChI Key

COBJJVYDUWTSKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)C)CC=C

Origin of Product

United States

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